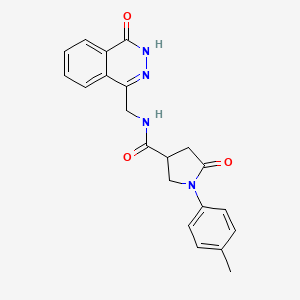

6-Methyl-4-(3-methylpiperidin-1-yl)-3-tosylquinoline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

6-Methyl-4-(3-methylpiperidin-1-yl)-3-tosylquinoline is a useful research compound. Its molecular formula is C23H26N2O2S and its molecular weight is 394.53. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Fluorescence Sensing Properties

Research has elucidated the fluorescence sensing properties of quinoline-based compounds, highlighting a remarkable difference in the ability of certain quinoline isomers to detect metal ions such as Al3+ and Zn2+. Specifically, synthesized isomers like 4-methyl-2-((quinolin-6-ylimino)methyl)phenol (6-QMP) have demonstrated dual fluorescence chemosensor capabilities for Al3+ and Zn2+ ions. This sensitivity is attributed to the enhancement of emission intensity, which varies between different quinoline isomers, offering insights into their potential applications in metal ion detection and imaging studies (Hazra et al., 2018).

Synthesis Under Solvent-Free Conditions

The efficient synthesis of tetrahydroisoquinoline derivatives under solvent-free conditions has been documented, showcasing the versatility of quinoline compounds in chemical synthesis. These derivatives are prepared through multicomponent reactions, demonstrating the compounds' potential in facilitating diverse synthetic pathways and contributing to the development of novel chemical entities (Rong et al., 2009).

Directing Groups for C-H Bond Functionalization

Quinoline derivatives have been identified as efficient directing groups for the β-arylation and alkylation of sp3 C-H bonds in carboxylic acid derivatives. This finding underscores the role of quinoline compounds in enhancing the specificity and efficiency of C-H bond functionalization, a pivotal reaction in organic synthesis, which further exemplifies the compounds' significance in medicinal chemistry and drug development (Le et al., 2019).

Nonlinear Optical (NLO) Analysis

Quinoline derivatives have also been explored for their nonlinear optical (NLO) properties, with studies demonstrating the synthesis and comprehensive analysis of novel compounds exhibiting significant NLO behavior. These investigations provide a foundation for the application of quinoline derivatives in optical materials and technologies, highlighting their potential in fields beyond traditional chemical and pharmaceutical applications (Halim & Ibrahim, 2017).

Antitumor and Antimicrobial Applications

The synthesis and evaluation of quinoline compounds have revealed their potential in antitumor and antimicrobial applications. Specific derivatives have been designed to destabilize telomeric integrity, offering new avenues for cancer therapy by targeting DNA G-quadruplex structures. Additionally, the antimicrobial properties of quinoline derivatives underscore their potential in addressing antibiotic resistance, further illustrating the compounds' broad applicability in therapeutic contexts (Cookson et al., 2005).

Propiedades

IUPAC Name |

6-methyl-3-(4-methylphenyl)sulfonyl-4-(3-methylpiperidin-1-yl)quinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N2O2S/c1-16-6-9-19(10-7-16)28(26,27)22-14-24-21-11-8-17(2)13-20(21)23(22)25-12-4-5-18(3)15-25/h6-11,13-14,18H,4-5,12,15H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLVSZINKWUVDLV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCN(C1)C2=C3C=C(C=CC3=NC=C2S(=O)(=O)C4=CC=C(C=C4)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2,4-dichlorophenyl)-1-[(4-methylbenzyl)oxy]-1H-imidazo[4,5-b]pyridine](/img/structure/B2728042.png)

![Ethyl 2-[(6-bromo-2-oxochromene-3-carbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2728048.png)

![N-(3,5-difluorophenyl)-2-(7-morpholino-4-oxopyrimido[4,5-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2728051.png)

![(E)-N'-{7-[(E)-[(dimethylamino)methylidene]amino]-6-(thiophen-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}-N,N-dimethylmethanimidamide](/img/structure/B2728054.png)

![3-hydroxy-3-(4-nitrophenyl)-1-(p-tolyl)-3,5,6,7,8,9-hexahydro-2H-imidazo[1,2-a]azepin-1-ium bromide](/img/structure/B2728056.png)